

# Spectroscopic Profile of Diethyl Isopropylphosphonate: A Technical Guide

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## Compound of Interest

Compound Name: Diethyl isopropylphosphonate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **diethyl isopropylphosphonate**, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **diethyl isopropylphosphonate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Signal	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1	4.15 - 4.05	m	-OCH <sub>2</sub> CH <sub>3</sub>	
2	2.15 - 2.00	m	-CH(CH <sub>3</sub> ) <sub>2</sub>	
3	1.32	t	7.1	-OCH <sub>2</sub> CH <sub>3</sub>
4	1.15	d	7.0	-CH(CH <sub>3</sub> ) <sub>2</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Signal	Chemical Shift ( $\delta$ ) ppm	Assignment
1	61.5 (d, J = 6.8 Hz)	-OCH <sub>2</sub> CH <sub>3</sub>
2	26.8 (d, J = 142.5 Hz)	-CH(CH <sub>3</sub> ) <sub>2</sub>
3	16.4 (d, J = 5.5 Hz)	-OCH <sub>2</sub> CH <sub>3</sub>
4	15.9 (d, J = 3.8 Hz)	-CH(CH <sub>3</sub> ) <sub>2</sub>

#### <sup>31</sup>P NMR (Phosphorus-31 NMR) Data

Chemical Shift ( $\delta$ ) ppm
~33-34

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
2978	C-H stretch (alkane)
1245	P=O stretch
1028	P-O-C stretch
965	P-C stretch

## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
180	Moderate	$[M]^+$ (Molecular Ion)
165	Low	$[M - CH_3]^+$
152	Moderate	$[M - C_2H_4]^+$
137	High	$[M - C_3H_7]^+$
125	High	$[M - OC_2H_5 - H]^+$
109	High	$[PO_3(C_2H_5)_2]^+$
81	Very High	$[PO_2(C_2H_5)(OH)]^+$

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

### NMR Spectroscopy

Sample Preparation: A sample of **diethyl isopropylphosphonate** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d ( $CDCl_3$ ), in a standard 5 mm NMR tube.<sup>[1]</sup> The solution must be homogeneous and free of particulate matter. For quantitative analysis, a precise concentration is prepared.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.
- $^1H$  NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g.,  $CDCl_3$  at 7.26 ppm).
- $^{13}C$  NMR: Due to the low natural abundance of  $^{13}C$ , a larger number of scans is required.<sup>[1]</sup> Proton decoupling is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g.,  $CDCl_3$  at 77.16 ppm).

- $^{31}\text{P}$  NMR: Phosphorus-31 NMR spectra are recorded with or without proton decoupling. Chemical shifts are referenced to an external standard, typically 85% phosphoric acid ( $\text{H}_3\text{PO}_4$ ) at 0 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as **diethyl isopropylphosphonate**, the analysis is typically performed using the neat liquid. A thin film of the sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).<sup>[2]</sup> Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.<sup>[3][4][5]</sup>

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Measurement Mode: Transmission or ATR.
- Spectral Range: Typically scanned from 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: A resolution of 4  $\text{cm}^{-1}$  is generally sufficient.
- Data Acquisition: A background spectrum (of the clean salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.<sup>[4]</sup>

## Mass Spectrometry (MS)

Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like **diethyl isopropylphosphonate**.

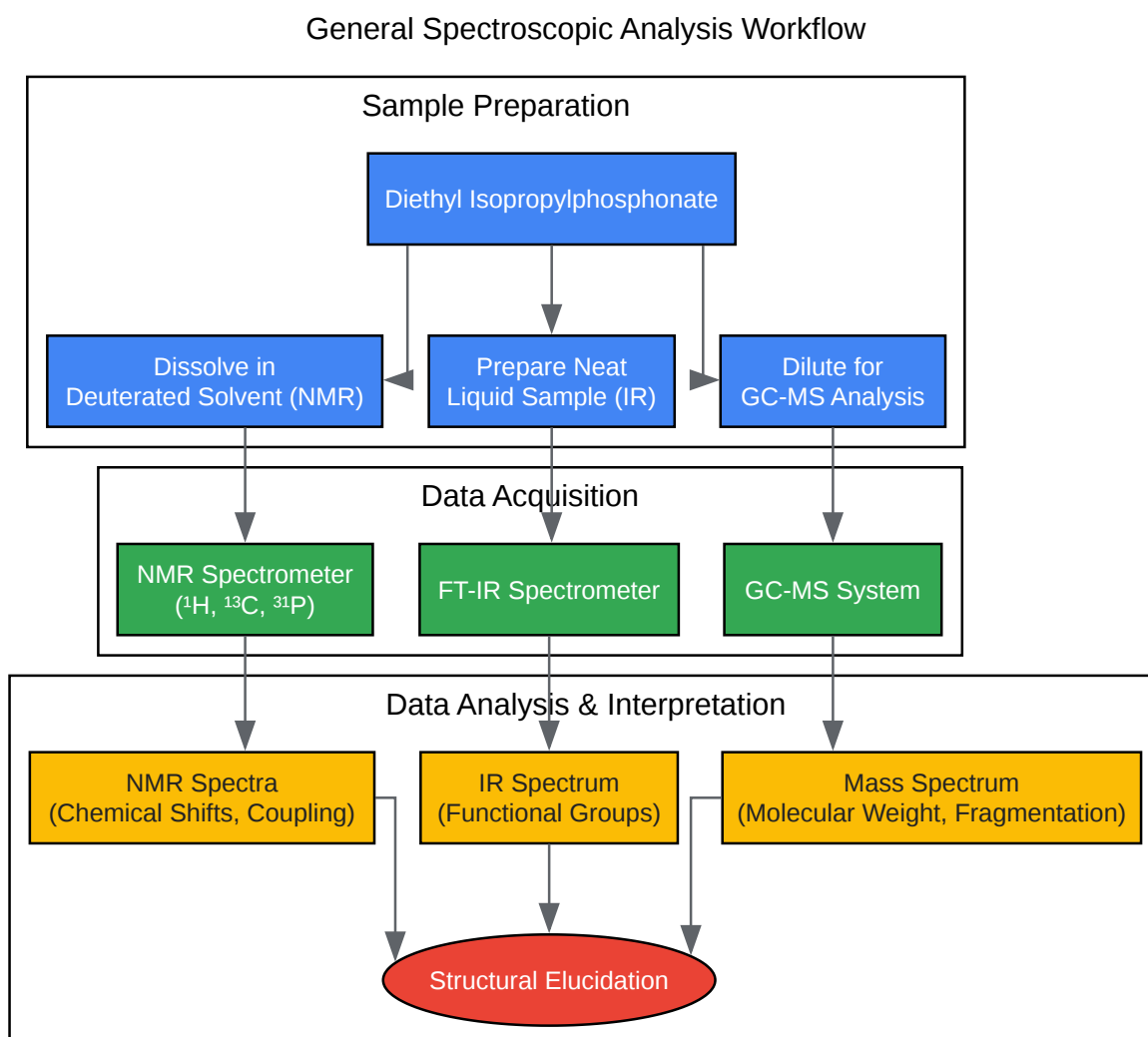
- Gas Chromatograph (GC): The sample is injected into a GC equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The oven temperature is programmed to ensure good separation of the analyte from any impurities.
- Ionization: Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.

### Mass Analysis and Detection:

- Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
- Detection: The instrument is set to scan a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight and fragments of **diethyl isopropylphosphonate** (e.g.,  $m/z$  40-200).

## Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **diethyl isopropylphosphonate**.



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A generalized workflow for spectroscopic analysis.

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